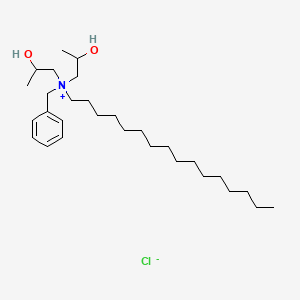
3-Chloro-3-(2-nitrophenyl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3-(2-nitrophenyl)acrylaldehyde is an organic compound with the molecular formula C9H6ClNO3 and a molecular weight of 211.60184 g/mol It is a heterocyclic organic compound that features both a chloro and a nitro group attached to an acrylaldehyde backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(2-nitrophenyl)acrylaldehyde typically involves the reaction of 2-nitrobenzaldehyde with chloroacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-3-(2-nitrophenyl)acrylaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-3-(2-nitrophenyl)acrylic acid.
Reduction: 3-Chloro-3-(2-aminophenyl)acrylaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-3-(2-nitrophenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving aldehydes and nitro compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-3-(2-nitrophenyl)acrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-3-(2-nitrophenyl)propenal
- 3-Chloro-3-(2-nitrophenyl)-2-propenal
- 3-Chloro-3-(2-nitrophenyl)prop-2-enal
Uniqueness
Its structural features allow it to participate in a variety of chemical reactions, making it a versatile compound in synthetic organic chemistry .
Propriétés
| 68516-50-7 | |
Formule moléculaire |
C9H6ClNO3 |
Poids moléculaire |
211.60 g/mol |
Nom IUPAC |
(E)-3-chloro-3-(2-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6ClNO3/c10-8(5-6-12)7-3-1-2-4-9(7)11(13)14/h1-6H/b8-5+ |
Clé InChI |
IGKCDUQXBMHKHG-VMPITWQZSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C(=C\C=O)/Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C(=CC=O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





